N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-3-(phenylsulfanyl)propanamide
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Overview
Description
N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-3-(phenylsulfanyl)propanamide is a complex organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-3-(phenylsulfanyl)propanamide typically involves multiple steps. One common method includes the cyanoacetylation of amines, followed by cyclization and functional group modifications. For instance, the reaction of cyanoacetanilide with phenyl isothiocyanate in the presence of potassium hydroxide can lead to the formation of intermediate compounds, which can then undergo further reactions to yield the desired thiophene derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-3-(phenylsulfanyl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, depend on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its derivatives might exhibit biological activity, making it a candidate for drug discovery.
Medicine: It has potential as a therapeutic agent for treating various diseases.
Mechanism of Action
The mechanism of action of N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-3-(phenylsulfanyl)propanamide is not well-studied. its effects are likely mediated through interactions with specific molecular targets and pathways. For instance, it might interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide
- 2-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-diethylsulfamoyl-benzamide
- 4-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-nitro-benzamide
Uniqueness
What sets N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-3-(phenylsulfanyl)propanamide apart is its specific combination of functional groups, which confer unique chemical and physical properties
Properties
IUPAC Name |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-phenylsulfanylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS2/c18-11-14-13-7-4-8-15(13)22-17(14)19-16(20)9-10-21-12-5-2-1-3-6-12/h1-3,5-6H,4,7-10H2,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDOCPXVSTVICR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C#N)NC(=O)CCSC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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